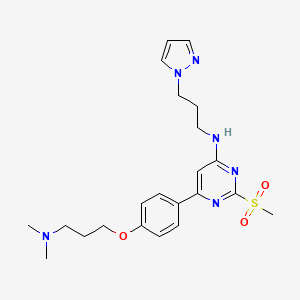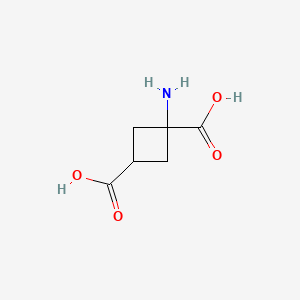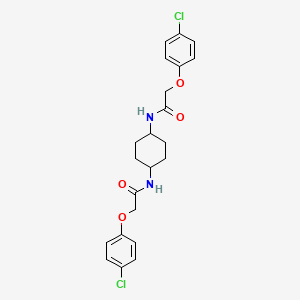
4-(吗啉磺酰基)苯胺
概述
描述
4-(Morpholinosulfonyl)aniline is an organic compound with the chemical formula C10H14N2O3S. It is a white crystalline solid, odorless, and soluble in ethanol and dichloromethane . This compound is primarily used as a synthetic intermediate in the preparation of sulfonamide compounds, which have significant applications in pharmaceuticals, pesticides, and dyes .
科学研究应用
4-(Morpholinosulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme inhibitors and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: It is utilized in the production of dyes and pesticides
作用机制
Target of Action
The primary target of 4-(Morpholinosulfonyl)aniline is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, such as 4-(Morpholinosulfonyl)aniline, exhibit antimicrobial and antitumor activities .
Mode of Action
4-(Morpholinosulfonyl)aniline interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. As a result, DNA synthesis and cell growth are hindered, leading to the antimicrobial and antitumor effects of the compound .
Biochemical Pathways
The main biochemical pathway affected by 4-(Morpholinosulfonyl)aniline is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the availability of tetrahydrofolate. This, in turn, hampers DNA synthesis and cell growth, affecting the survival and proliferation of microbial and tumor cells .
Pharmacokinetics
The compound’s solubility in ethanol and dichloromethane suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of 4-(Morpholinosulfonyl)aniline’s action primarily involve the disruption of DNA synthesis and cell growth. By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, the compound hinders the production of essential components for DNA synthesis. This leads to the inhibition of cell growth and proliferation, resulting in the compound’s antimicrobial and antitumor effects .
生化分析
Biochemical Properties
4-(Morpholinosulfonyl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. The compound acts as an inhibitor of DHFR, thereby affecting the synthesis of nucleotides and ultimately DNA replication . Additionally, 4-(Morpholinosulfonyl)aniline has been shown to interact with carbonic anhydrase, matrix metalloproteinases, and cyclin-dependent kinases, influencing various cellular processes .
Cellular Effects
The effects of 4-(Morpholinosulfonyl)aniline on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . It also affects the expression of genes involved in apoptosis and cell survival, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(Morpholinosulfonyl)aniline exerts its effects through several mechanisms. It binds to the active sites of enzymes such as dihydrofolate reductase and carbonic anhydrase, inhibiting their activity . This inhibition leads to a decrease in the synthesis of nucleotides and other essential biomolecules, affecting cellular processes such as DNA replication and cell division. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Morpholinosulfonyl)aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-(Morpholinosulfonyl)aniline can lead to sustained inhibition of cell proliferation and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-(Morpholinosulfonyl)aniline vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including apoptosis and necrosis, in various tissues . Threshold effects have been noted, where a certain concentration of the compound is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
4-(Morpholinosulfonyl)aniline is involved in several metabolic pathways, including the folate pathway and the urea cycle. It interacts with enzymes such as dihydrofolate reductase and carbonic anhydrase, affecting the synthesis of nucleotides and other metabolites . The compound can also influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4-(Morpholinosulfonyl)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of 4-(Morpholinosulfonyl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, influencing its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Morpholinosulfonyl)aniline is typically synthesized by reacting 4-aminobenzenesulfonic acid with morpholine. The process involves dissolving 4-aminobenzenesulfonic acid in a sodium hydroxide solution, followed by the slow addition of morpholine. The reaction generates heat, and upon completion, the precipitate is filtered, washed, and dried to obtain the final product .
Industrial Production Methods: In an industrial setting, the synthesis of 4-(Morpholinosulfonyl)aniline follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions: 4-(Morpholinosulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
相似化合物的比较
- 4-(Piperidin-1-ylsulfonyl)aniline
- 4-(Morpholino-3-sulfonyl)aniline
- 4-(Morpholino-4-sulfonyl)aniline
Comparison: 4-(Morpholinosulfonyl)aniline is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers better solubility in organic solvents and a distinct reactivity profile, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
4-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHPQFFQRKOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176015 | |
| Record name | Compound 82 208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21626-70-0 | |
| Record name | 4-(Morpholinosulfonyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Compound 82 208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 82 208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
